1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride
Description
Classification within the Sulfonyl Piperazine Chemical Family
1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride belongs to the sulfonyl piperazine chemical family, characterized by a piperazine core modified with a sulfonyl group and aromatic substituents. The compound’s structure consists of a piperazine ring linked to a benzenesulfonyl group substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively, and a hydrochloride salt counterion. This classification aligns with other sulfonyl piperazine derivatives, which often feature halogenated aromatic systems to enhance electronic and steric properties for targeted biological interactions.
Key structural distinctions include:
- Sulfonyl group : Enhances hydrogen bonding and electrostatic interactions with enzymatic targets.
- Halogenated aryl substituents : The 4-bromo-2,6-dichloro configuration introduces steric bulk and electron-withdrawing effects, potentially improving binding affinity and metabolic stability.
- Hydrochloride salt : Improves aqueous solubility, a common modification for pharmaceutical candidates.
Historical Context in Pharmaceutical Research
Piperazine derivatives have been studied since the mid-20th century, initially as anthelmintic agents. The introduction of sulfonyl groups marked a shift toward targeting bacterial enzymes, particularly in Gram-negative pathogens. The development of this compound reflects advancements in structure-based drug design, where halogenation strategies optimize interactions with hydrophobic enzyme pockets. Early analogs, such as simple phenylsulfonyl piperazines, demonstrated moderate activity against lipid A biosynthesis enzymes but lacked potency against clinical isolates. The incorporation of bromine and chlorine atoms in this compound likely emerged from efforts to address these limitations, as seen in recent LpxH inhibitor studies.
Significance in Medicinal Chemistry
This compound exemplifies the strategic use of halogen atoms to fine-tune molecular interactions. The 2,6-dichloro substitution creates a steric barrier that may stabilize the sulfonyl-piperazine backbone in enzyme active sites, while the 4-bromo group could participate in halogen bonding with residues like phenylalanine or tyrosine. Such modifications are critical in targeting essential bacterial pathways, such as lipid A biosynthesis in Escherichia coli and Klebsiella pneumoniae, where LpxH inhibitors have shown promise. Comparative studies indicate that ortho-substituted aryl groups enhance inhibitory potency by up to 4-fold compared to unsubstituted analogs, underscoring the importance of halogen placement.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-bromo-2,6-dichlorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2N2O2S.ClH/c11-7-5-8(12)10(9(13)6-7)18(16,17)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKSNNYPBVCPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride typically involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: Another approach includes the aza-Michael addition between diamines and sulfonium salts, leading to the formation of the desired piperazine derivative.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing large-scale reactors and controlled reaction conditions.
Chemical Reactions Analysis
1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include strong bases for deprotonation and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the sulfonyl group.
Scientific Research Applications
Research indicates that 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride exhibits several biological activities that make it a candidate for further investigation:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural similarities to known anticancer agents suggest potential efficacy in targeting specific cancer pathways .
- Neuropharmacological Effects: The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders. Its influence on neurotransmitter systems could lead to applications in anxiety and mood disorders .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antitumor Activity: A study demonstrated that derivatives with similar sulfonamide structures showed significant cytotoxic effects against human cancer cell lines, including breast and colon cancer. This suggests that this compound may possess similar properties .
- Neuroprotective Effects: Research on related compounds indicated potential neuroprotective effects through modulation of neurotransmitter systems. This opens avenues for exploring its use in treating neurodegenerative diseases.
- Pharmacological Studies: Investigations into the pharmacological profile of similar compounds have shown promising results in modulating cannabinoid receptors, which could lead to applications in obesity management and pain relief .
Summary of Biological Activities
Mechanism of Action
The mechanism by which 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and receptors, leading to changes in cellular activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:
Key Observations :
- Sulfonyl Group: The sulfonyl moiety increases metabolic stability and hydrogen-bonding capacity, which may explain the superior bioavailability of sulfonylated piperazines over non-sulfonylated counterparts like 1-(4-chlorophenyl)piperazine .
- Steric Hindrance: The 2,6-dichloro substitution in the target compound introduces steric hindrance, which could reduce off-target interactions compared to monosubstituted derivatives (e.g., 1-[(2-bromophenyl)sulfonyl]piperazine) .
Research Findings and Data
Physicochemical Properties
Biological Activity
1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride (CAS Number: 1172362-33-2) is a synthetic compound notable for its unique structural features, including a piperazine ring and a sulfonyl group substituted with bromine and chlorine atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrCl₃N₂O₂S |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1172362-33-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within cellular pathways. The sulfonyl group is known to participate in nucleophilic substitution reactions, which can modulate enzyme activity and influence signaling pathways crucial for cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Studies
- Antimicrobial Efficacy : A study investigated the effectiveness of piperazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the derivatives had a more potent effect on Staphylococcus aureus, suggesting a selective mechanism of action .
- Kinase Inhibition : Another study highlighted the role of piperazine-containing compounds in inhibiting mutant forms of receptor tyrosine kinases associated with various cancers. This suggests that this compound may share similar inhibitory properties against specific cancer targets .
Research Findings
Recent research has focused on the synthesis and biological evaluation of piperazine derivatives. Key findings include:
- Synthesis : The synthesis typically involves cyclization reactions of diamines with sulfonium salts under basic conditions.
- Biological Evaluation : Various studies have reported that modifications to the piperazine ring can enhance antimicrobial and anticancer activities, indicating the importance of structural optimization in drug design .
Q & A
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
- Category : Advanced (Stability Profiling)
- Answer : Conduct forced degradation studies (pH 1–13 buffers, 40°C/75% RH) monitored by UPLC-PDA. Identify degradation products via HRMS and NMR. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. Compare with structurally stable analogs (e.g., 4-methoxyphenyl derivatives in ) to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
